rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol
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Overview
Description
rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol: is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . This compound features a tetrahydrofuran ring substituted with a 1-methyl-1H-imidazol-2-yl group and a hydroxymethyl group. It is often used in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving appropriate diols and acid catalysts.
Substitution with Imidazole Group:
Hydroxymethyl Group Addition: The hydroxymethyl group can be introduced via reduction reactions using reagents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles and electrophiles suitable for imidazole ring substitution.
Major Products Formed:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Various reduced derivatives.
Substitution Products: Functionalized imidazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays and probes.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes .
Mechanism of Action
The mechanism of action of rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially modulating their activity. The hydroxymethyl group may also play a role in its binding affinity and specificity .
Comparison with Similar Compounds
- rac-[(2R,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yl]methanol
- rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol
Comparison:
- Structural Differences: The primary difference lies in the substituents on the imidazole or pyrazole rings.
- Unique Properties: rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other
Properties
CAS No. |
2307734-42-3 |
---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
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